molecular formula C8H5F3N2O2 B1649935 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol CAS No. 1089435-39-1

3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol

Cat. No.: B1649935
CAS No.: 1089435-39-1
M. Wt: 218.13
InChI Key: FFLZWHTVOZVSIR-UHFFFAOYSA-N
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Description

3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol is a heterocyclic compound that features a trifluoromethyl group and an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the oxazole or pyridine rings .

Scientific Research Applications

3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol is unique due to its specific combination of an oxazole ring fused to a pyridine ring and the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methyl-6-(trifluoromethyl)-7H-[1,2]oxazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2/c1-3-6-4(14)2-5(8(9,10)11)12-7(6)13-15-3/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLZWHTVOZVSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=C(NC2=NO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656464
Record name 3-Methyl-6-(trifluoromethyl)[1,2]oxazolo[3,4-b]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089435-39-1
Record name 3-Methyl-6-(trifluoromethyl)[1,2]oxazolo[3,4-b]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol
Reactant of Route 2
3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol
Reactant of Route 3
3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol
Reactant of Route 4
3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol
Reactant of Route 5
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3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol
Reactant of Route 6
3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol

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